
Sulfone de lansoprazole
Vue d'ensemble
Description
Lansoprazole Sulfone is a metabolite of Lansoprazole, a proton pump inhibitor used to reduce stomach acid production. Lansoprazole Sulfone is formed through the oxidation of Lansoprazole and is known for its role in the metabolic pathway of Lansoprazole. It is primarily studied for its pharmacokinetic properties and its role in drug metabolism.
Applications De Recherche Scientifique
Chemical Properties and Metabolism
Lansoprazole sulfone is chemically represented as CHFNOS, with a molecular weight of 385.4 g/mol. It is primarily formed through the metabolic conversion of lansoprazole in the liver and kidneys, where it exhibits distinct pharmacokinetic properties compared to its parent compound .
Therapeutic Applications
-
Hepatoprotection
- Recent studies indicate that lansoprazole sulfone may protect hepatic cells from oxidative stress, particularly in models of cisplatin-induced cytotoxicity. Research has shown that treatment with lansoprazole enhances the expression of Nrf2-dependent antioxidant genes, providing a cytoprotective effect against liver injury . This suggests potential applications in preventing liver damage due to chemotherapy agents.
-
Antituberculous Activity
- Lansoprazole has been identified as an effective prodrug against Mycobacterium tuberculosis, targeting the cytochrome bc1 complex within the bacteria. The intracellular reduction of lansoprazole to its sulfoxide form enhances its antimicrobial activity, demonstrating its potential as an adjunct therapy in tuberculosis treatment . This application is particularly relevant given the increasing resistance to conventional antituberculous drugs.
-
Gastrointestinal Disorders
- Lansoprazole sulfone retains the therapeutic properties of lansoprazole in treating conditions such as duodenal ulcers, gastric ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. It functions by inhibiting gastric acid secretion, thus facilitating mucosal healing and symptom relief .
Case Studies and Clinical Insights
- A cohort study conducted in the UK evaluated the incidence of tuberculosis among new users of lansoprazole compared to other proton pump inhibitors. The findings revealed that lansoprazole users had a significantly lower incidence rate of tuberculosis, suggesting a protective effect that warrants further investigation .
- In hepatotoxicity models, lansoprazole sulfone demonstrated a marked increase in cell viability when administered prior to cisplatin exposure. The activation of the Nrf2 pathway was crucial for this protective effect, highlighting its role in managing oxidative stress-related liver injuries .
Data Table: Summary of Applications
Mécanisme D'action
Target of Action
Lansoprazole Sulfone, like its parent compound Lansoprazole, primarily targets the H+, K±ATPase enzyme , also known as the proton pump . This enzyme is located on the secretory surface of gastric parietal cells and plays a crucial role in the final step of gastric acid secretion .
Mode of Action
As a Proton Pump Inhibitor (PPI), Lansoprazole Sulfone is a prodrug that requires protonation via an acidic environment to become activated . Once activated, it binds covalently with sulfhydryl groups of cysteine in the H+, K±ATPase, irreversibly inactivating the pump molecule . This action results in a long-term suppression of acid secretion, despite the much shorter plasma elimination half-life of the parent compound .
Biochemical Pathways
Lansoprazole is metabolized in the liver, with the formation of hydroxy lansoprazole catalyzed by CYP2C19 and the formation of lansoprazole sulfone catalyzed by CYP3A4 . These metabolic pathways play a significant role in the drug’s pharmacokinetics and pharmacodynamics.
Pharmacokinetics
The pharmacokinetics of Lansoprazole Sulfone are influenced by several factors. After absorption into the systemic circulation, the prodrug diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi . The elimination half-life is less than 1 hour in infants and children . Lansoprazole is a racemate, and the intrinsic clearance of formation of both hydroxy lansoprazole and lansoprazole sulfone from S-lansoprazole is higher than those from R-lansoprazole .
Result of Action
The primary result of Lansoprazole Sulfone’s action is the suppression of gastric acid secretion. This makes it effective in promoting the healing of gastric and duodenal ulcers, and in treating gastroesophageal reflux disease, including erosive esophagitis . It has also been found to be safe and effective in infants and children .
Action Environment
The action of Lansoprazole Sulfone is influenced by the environment within the stomach. The drug requires an acidic environment for activation . Additionally, the drug’s efficacy can be influenced by genetic polymorphisms in the CYP2C19 enzyme, which plays a significant role in the drug’s metabolism .
Analyse Biochimique
Biochemical Properties
Lansoprazole Sulfone is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . It plays a pivotal role in the metabolism of most clinically used drugs and affects effective drug concentrations in plasma .
Cellular Effects
It is known that Lansoprazole, from which Lansoprazole Sulfone is derived, has a significant impact on gastric parietal cells by inhibiting gastric acid secretion .
Molecular Mechanism
The molecular mechanism of Lansoprazole Sulfone is closely related to its parent compound, Lansoprazole. Lansoprazole inactivates the hydrogen/potassium-stimulated ATPase pumps in parietal cells, thus inhibiting gastric acid secretion
Temporal Effects in Laboratory Settings
A study has developed a simple and sensitive liquid chromatography method with absorbance or mass spectrometry detection for the determination of Lansoprazole, Lansoprazole Sulfone, and 5-hydroxylansorpazole in human serum .
Metabolic Pathways
Lansoprazole Sulfone is involved in the metabolic pathways mediated through cytochrome P450 (CYP) isoform CYP3A4 . This enzyme plays a crucial role in the metabolism of most clinically used drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lansoprazole Sulfone typically involves the oxidation of Lansoprazole. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out in the presence of a base such as sodium hydroxide. The general reaction pathway is as follows:
- Lansoprazole is dissolved in a suitable solvent.
- Hydrogen peroxide is added to the solution.
- The reaction mixture is stirred at room temperature until the oxidation is complete.
- The product is then isolated and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of Lansoprazole Sulfone follows similar principles but on a larger scale. The process involves:
- Large-scale oxidation of Lansoprazole using hydrogen peroxide.
- Continuous monitoring of the reaction to ensure complete conversion.
- Isolation and purification of the product using industrial-scale chromatography or crystallization techniques.
- Quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Lansoprazole Sulfone undergoes various chemical reactions, including:
Oxidation: The primary reaction for its formation from Lansoprazole.
Reduction: Can be reduced back to Lansoprazole under specific conditions.
Substitution: Can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Lansoprazole Sulfone.
Reduction: Lansoprazole.
Substitution: Various substituted derivatives depending on the nucleophile used
Comparaison Avec Des Composés Similaires
- Omeprazole Sulfone
- Pantoprazole Sulfone
- Rabeprazole Sulfone
- Esomeprazole Sulfone
- Dexlansoprazole Sulfone
Activité Biologique
Lansoprazole sulfone, a metabolite of the proton pump inhibitor lansoprazole, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of lansoprazole sulfone based on a review of recent studies and findings.
Overview of Lansoprazole and Its Metabolites
Lansoprazole is primarily used to treat gastric acid-related disorders, including peptic ulcers and gastroesophageal reflux disease (GERD). It functions by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, thus reducing stomach acid production. Upon metabolism, lansoprazole is converted into several active metabolites, notably 5-hydroxy lansoprazole and lansoprazole sulfone . The pharmacokinetic properties of these metabolites play a crucial role in their therapeutic efficacy and safety profiles.
Pharmacokinetics of Lansoprazole Sulfone
Lansoprazole sulfone is formed via the oxidation of lansoprazole, primarily through the cytochrome P450 enzyme CYP2C19. The pharmacokinetic parameters for lansoprazole sulfone include:
Parameter | Value |
---|---|
Cmax (ng/mL) | 66.6 (52.9) |
Tmax (hours) | 1.9 (0.8) |
t½z (hours) | 2.52 (1.54) |
AUC0-24 (ng/mL/h) | 231.9 (241.7) |
These values indicate that lansoprazole sulfone has a shorter half-life compared to its parent compound but still contributes significantly to the overall pharmacological effect of lansoprazole .
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of lansoprazole sulfone. It has been shown to activate the Nrf2/ARE signaling pathway, which plays a critical role in cellular defense against oxidative stress. In vitro studies demonstrated that treatment with lansoprazole enhances the expression of antioxidant genes such as HO1 and NAD(P)H quinone oxidoreductase-1 in hepatic cells exposed to cisplatin-induced cytotoxicity . This suggests that lansoprazole sulfone may protect against oxidative damage in liver cells.
Anti-mycobacterial Activity
Interestingly, lansoprazole and its metabolite have been identified as having activity against Mycobacterium tuberculosis. Research indicates that lansoprazole can be converted intracellularly to a more potent anti-mycobacterial agent through sulfoxide reduction, enhancing its efficacy against tuberculosis . This novel application opens avenues for repurposing existing drugs for infectious diseases.
Case Studies and Clinical Implications
Several case studies have documented the effects of lansoprazole sulfone in clinical settings:
- Hepatoprotection : A study involving patients with liver injury indicated that lansoprazole treatment resulted in reduced levels of pro-inflammatory cytokines and improved liver function tests, suggesting its potential role in managing drug-induced liver injury .
- Drug Interactions : Investigations into drug interactions revealed that compounds such as fluvoxamine can significantly affect the pharmacokinetics of lansoprazole and its metabolites, including lansoprazole sulfone. This highlights the importance of considering metabolic pathways when co-administering medications .
Propriétés
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMJMCGRSSSSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157268 | |
Record name | Lansoprazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-99-3 | |
Record name | Lansoprazole sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lansoprazole sulfone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17144 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lansoprazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANSOPRAZOLE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62FAW18P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is lansoprazole sulfone formed in the body?
A1: Lansoprazole sulfone is primarily formed through the metabolism of lansoprazole by the cytochrome P450 enzyme CYP3A4. [, , , ]. This metabolic pathway involves the addition of an oxygen atom to the sulfur atom in the lansoprazole molecule, resulting in the formation of lansoprazole sulfone.
Q2: Does the CYP2C19 enzyme play a role in the formation of lansoprazole sulfone?
A2: While CYP2C19 is involved in the metabolism of lansoprazole, primarily forming 5-hydroxylansoprazole, research suggests that the formation of lansoprazole sulfone occurs independently of CYP2C19 activity []. Studies using human liver microsomes showed a strong correlation between lansoprazole sulfone formation and CYP3A4 activity, even in the presence of CYP2C19 inhibitors [].
Q3: Do genetic variations in CYP2C19 affect lansoprazole sulfone levels?
A3: Research suggests that CYP2C19 genotype significantly influences the pharmacokinetics of lansoprazole and its sulfone metabolite [, , , ]. Individuals categorized as homozygous extensive metabolizers (hmEMs) for CYP2C19 exhibit lower plasma concentrations of lansoprazole and lansoprazole sulfone compared to those with heterozygous EM (htEM) or poor metabolizer (PM) genotypes [, ]. This difference highlights the role of CYP2C19 in the overall clearance of lansoprazole, influencing the amount available for conversion to lansoprazole sulfone by CYP3A4.
Q4: Can lansoprazole sulfone itself be further metabolized?
A4: While the research provided does not explicitly detail further metabolism of lansoprazole sulfone, it is generally understood that sulfone groups are relatively stable metabolic products. Further investigation might be needed to definitively confirm the metabolic fate of lansoprazole sulfone.
Q5: How do drugs like clarithromycin and fluvoxamine affect lansoprazole and its sulfone levels?
A5: Clarithromycin, a macrolide antibiotic, has been shown to inhibit CYP3A4 activity in dogs, leading to increased lansoprazole levels and decreased lansoprazole sulfone levels []. Similarly, fluvoxamine, a CYP2C19 inhibitor, significantly increases lansoprazole exposure in individuals with functional CYP2C19 (homozygous and heterozygous EMs), further impacting the formation of lansoprazole sulfone [].
Q6: How are lansoprazole and its metabolites, including lansoprazole sulfone, measured in biological samples?
A6: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique used to quantify lansoprazole, lansoprazole sulfone, and 5-hydroxylansoprazole in plasma samples [, , , , , , ]. This method offers high sensitivity and selectivity, enabling researchers to accurately measure the concentrations of these compounds in various biological matrices.
Q7: What is the molecular structure of lansoprazole sulfone?
A7: While the provided abstracts don't explicitly provide the molecular formula or spectroscopic data for lansoprazole sulfone, they do reference its structural relationship to lansoprazole [, , ]. One study describes the synthesis and characterization of lansoprazole sulfone, confirming its structure []. Researchers interested in detailed structural information on lansoprazole sulfone can refer to these publications for further insights.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.